N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide
CAS No.: 314076-37-4
Cat. No.: VC7492626
Molecular Formula: C17H16N2OS
Molecular Weight: 296.39
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 314076-37-4 |
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Molecular Formula | C17H16N2OS |
Molecular Weight | 296.39 |
IUPAC Name | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide |
Standard InChI | InChI=1S/C17H16N2OS/c1-11-5-4-6-12(9-11)16(20)19-17-14(10-18)13-7-2-3-8-15(13)21-17/h4-6,9H,2-3,7-8H2,1H3,(H,19,20) |
Standard InChI Key | HYWVXZNOBMXHDR-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound’s backbone consists of a 4,5,6,7-tetrahydro-1-benzothiophene system, a bicyclic structure comprising a benzene ring fused to a partially saturated thiophene ring. The thiophene moiety is substituted at position 2 with an acetamide group () linked to a 3-methylbenzene ring. At position 3 of the benzothiophene, a cyano group () introduces electronegativity and polarity .
Key Structural Attributes:
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Bicyclic System: The tetrahydrobenzothiophene core provides rigidity and influences solubility.
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Cyano Group: Enhances hydrogen-bonding potential and metabolic stability.
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3-Methylbenzamide: Contributes hydrophobic interactions and steric effects.
The IUPAC name, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide, reflects these substituents’ positions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide typically involves multi-step reactions:
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Formation of the Tetrahydrobenzothiophene Core:
Cyclohexanone undergoes condensation with elemental sulfur and ammonium acetate to yield 4,5,6,7-tetrahydro-1-benzothiophen-2-amine. Subsequent nitrosation and dehydration introduce the cyano group at position 3 . -
Acetylation with 3-Methylbenzoyl Chloride:
The amine group at position 2 reacts with 3-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide linkage .
Representative Reaction Scheme:
Optimization Challenges
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Cyano Group Stability: Harsh nitrosation conditions may degrade the cyano substituent, necessitating controlled temperatures (< 50°C) .
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Stereochemical Purity: Racemization at the tetrahydrobenzothiophene’s chiral centers requires chiral resolution techniques.
Physicochemical Properties
Experimental and Computed Data
The compound’s moderate lipophilicity (logP = 4.05) suggests balanced solubility in polar and nonpolar solvents, while its topological polar surface area (52.89 Ų) aligns with drug-like molecules .
Analog Structure | Target | IC50 (nM) |
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N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methylbenzamide | EGFR Kinase | 120 |
N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide | PI3Kα | 85 |
Applications in Drug Discovery
Lead Compound Optimization
The compound’s scaffold serves as a starting point for:
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Oncology: Modifications to the benzamide group (e.g., introducing halogens) enhance kinase selectivity .
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CNS Disorders: Incorporating piperazine or morpholine rings improves blood-brain barrier penetration .
Material Science Applications
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Liquid Crystals: The rigid tetrahydrobenzothiophene core contributes to mesophase stability in display technologies .
Hazard Statement | Precautionary Measure |
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H302 (Harmful if swallowed) | Avoid ingestion |
H315 (Causes skin irritation) | Wear protective gloves |
H319 (Causes eye irritation) | Use eye protection |
H335 (May cause respiratory irritation) | Use in ventilated areas |
Storage recommendations include refrigeration (2–8°C) in airtight containers to prevent hydrolysis of the cyano group .
Future Research Directions
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In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic pathways.
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Structure-Activity Relationships: Systematically vary substituents to optimize target binding.
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Crystallographic Studies: Resolve 3D conformation to guide computational modeling.
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